2'-Hydroxyacetophenone is an ortho-substituted aromatic ketone characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This structural feature renders it a liquid at standard room temperature, distinct from its solid meta and para isomers. In industrial and laboratory procurement, it is primarily sourced as a bifunctional building block. Its adjacent functional groups make it an obligate precursor for the synthesis of oxygen-containing heterocycles, such as flavones and coumarins, and a critical starting material for bidentate and tetradentate Schiff base ligands used in transition metal catalysis [1].
Substituting 2'-hydroxyacetophenone with 4'-hydroxyacetophenone or unsubstituted acetophenone results in fundamental process and synthetic failures. Because 4'-hydroxyacetophenone forms strong intermolecular hydrogen bonds, it exists as a solid powder (melting point ~109 °C) requiring different handling, dissolution, and reactor charging protocols compared to the liquid 2'-isomer [1]. Chemically, the para- and meta-isomers lack the spatial proximity required for intramolecular cyclization; thus, they cannot undergo the oxidative cyclization necessary to form chromen-4-one (flavone) cores [2]. Furthermore, the absence of the ortho-hydroxyl group in unsubstituted acetophenone prevents the formation of stable six-membered chelate rings in Schiff base metal complexes, rendering it non-viable for advanced ligand synthesis [3].
The position of the hydroxyl group fundamentally alters the thermal properties of hydroxyacetophenone isomers. 2'-Hydroxyacetophenone forms a robust intramolecular hydrogen bond, which limits intermolecular interactions. Consequently, it is a pumpable liquid at room temperature with a boiling point of approximately 213 °C. In contrast, 4'-hydroxyacetophenone relies on extensive intermolecular hydrogen bonding, resulting in a solid phase at room temperature (melting point 107-111 °C) and a significantly higher boiling point [1]. This phase difference dictates distinct bulk handling protocols and solvent requirements during scale-up.
| Evidence Dimension | Physical state and melting/boiling point at standard pressure |
| Target Compound Data | Liquid at 20 °C; Boiling point ~213 °C |
| Comparator Or Baseline | 4'-Hydroxyacetophenone (Solid at 20 °C; Melting point 107-111 °C) |
| Quantified Difference | >100 °C difference in melting point; liquid vs. solid handling requirement |
| Conditions | Standard atmospheric pressure (760 mmHg) and 20 °C |
Procurement must account for liquid dispensing versus solid powder weighing, which impacts automated reactor charging and solvent-free reaction feasibility.
The synthesis of flavones and aurones requires a Claisen-Schmidt condensation followed by oxidative cyclization. 2'-Hydroxyacetophenone provides the exact ortho-geometry required for this cyclization, yielding 85-97% of the target chromen-4-one cores under standard catalytic conditions (e.g., using iodine/DMSO or acid catalysts) [1]. The comparator, 4'-hydroxyacetophenone, can form linear chalcones but yields 0% of the cyclized flavone product because the para-hydroxyl group cannot participate in the intramolecular ring closure [2].
| Evidence Dimension | Yield of cyclized chromen-4-one (flavone) core |
| Target Compound Data | 85-97% yield of cyclized product |
| Comparator Or Baseline | 4'-Hydroxyacetophenone (0% yield of cyclized product) |
| Quantified Difference | Absolute functional divergence (85-97% vs. 0% cyclization) |
| Conditions | Oxidative cyclization of derived chalcones using I2/DMSO or acid catalysis |
Buyers synthesizing flavonoid-based pharmaceuticals must procure the 2'-isomer, as generic hydroxyacetophenones cannot form the required heterocyclic ring.
When condensed with diamines (e.g., ethylenediamine), 2'-hydroxyacetophenone forms stable Salen-type Schiff base ligands capable of tetradentate (N2O2) coordination. The resulting metal complexes (e.g., with Cu(II), Ni(II), or Co(II)) exhibit high metal-ligand stability constants because the ortho-phenolic oxygen participates in a stable chelate ring [1]. Unsubstituted acetophenone or 4'-hydroxyacetophenone cannot provide this adjacent oxygen donor site, failing to form the equivalent stable chelates and resulting in rapid metal dissociation in aqueous or mixed-solvent systems [2].
| Evidence Dimension | Ability to form stable N,O-chelating Schiff bases |
| Target Compound Data | Forms stable bidentate/tetradentate chelates (high log K values for Cu/Ni complexes) |
| Comparator Or Baseline | Unsubstituted acetophenone (Fails to form N,O-chelates) |
| Quantified Difference | Formation of stable multidentate complexes vs. complete inability to chelate via oxygen |
| Conditions | Condensation with primary amines followed by transition metal (Cu, Ni, Co) complexation in mixed aqueous-organic solvents |
Essential for the procurement of raw materials intended for the manufacture of homogeneous transition-metal catalysts and metal-organic frameworks.
2'-Hydroxyacetophenone is the required starting material for synthesizing flavones, flavanones, and aurones via Claisen-Schmidt condensation. Its ortho-hydroxyl group is strictly necessary for the subsequent oxidative cyclization step, making it indispensable for pharmaceutical pipelines targeting kinase inhibitors and antioxidant flavonoid derivatives [1].
The compound is utilized to manufacture Salen-type and bidentate Schiff base ligands. By condensing the acetyl group with various amines, the adjacent hydroxyl group provides a stable O,N-coordination environment essential for stabilizing Cu(II), Ni(II), and Co(II) catalysts used in cross-coupling and oxidation reactions[2].
Because 2'-hydroxyacetophenone is a liquid at room temperature, it acts as both a reactant and a process medium in solvent-free aldol condensations. This physical property allows chemical manufacturers to eliminate volatile organic solvents during the initial chalcone synthesis phase, improving volumetric reactor efficiency and supporting green chemistry workflows[3].
Irritant